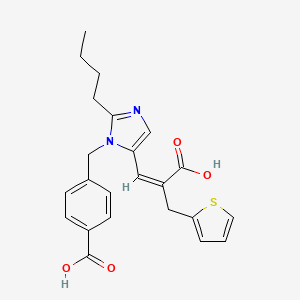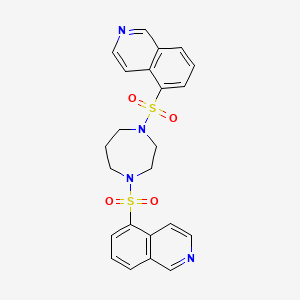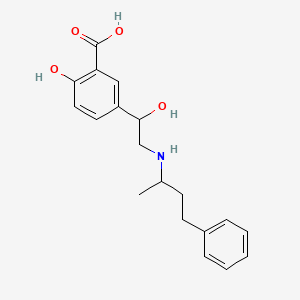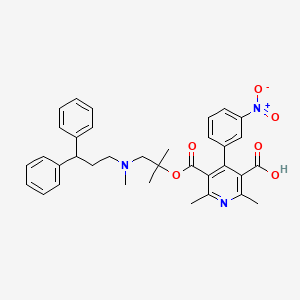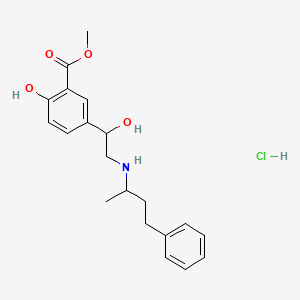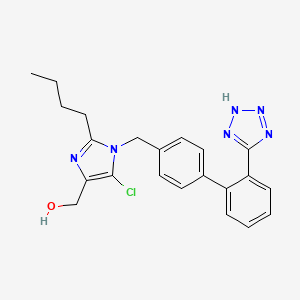
Bortezomib Impurity 9
Overview
Description
Scientific Research Applications
Pharmaceutical Research
Bortezomib Impurity 9 plays a crucial role in pharmaceutical research, particularly in the development and quality control of Bortezomib as a therapeutic agent. It serves as a reference standard for the identification and quantification of impurities during the synthesis of Bortezomib . This ensures the purity and efficacy of the drug, which is critical for patient safety.
Chemical Synthesis
In chemical engineering, Bortezomib Impurity 9 is used to study the synthesis pathways of Bortezomib. It helps in understanding the formation of impurities and optimizing the synthetic process to minimize these by-products . This knowledge is essential for developing more efficient and cost-effective manufacturing methods.
Biochemical Analysis
Biochemists utilize Bortezomib Impurity 9 to investigate the drug’s interaction with biological systems. It aids in the study of the drug’s metabolism, the identification of metabolites, and the understanding of its pharmacokinetics and pharmacodynamics . This information is vital for predicting the drug’s behavior in the human body.
Materials Science
In materials science, Bortezomib Impurity 9 can be used to develop new formulations and delivery systems for Bortezomib. Researchers explore how impurities affect the stability and release profiles of the drug in various formulations, leading to the creation of more effective drug delivery systems .
Environmental Science
The study of Bortezomib Impurity 9 in environmental science focuses on the compound’s stability and degradation under different environmental conditions. This research is important for assessing the environmental impact of pharmaceutical residues and developing strategies for their safe disposal .
Analytical Method Development
Bortezomib Impurity 9 is essential for developing analytical methods such as HPLC and mass spectrometry. These methods are used to detect and quantify impurities in Bortezomib preparations, ensuring the drug’s compliance with regulatory standards .
Mechanism of Action
Target of Action
Bortezomib, the parent compound of Bortezomib Impurity 9, primarily targets the 26S proteasome , a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . The proteasome plays a crucial role in maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
Bortezomib acts as a proteasome inhibitor . It binds to the 26S proteasome and reversibly inhibits its function . This inhibition leads to an accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis (programmed cell death) of cancer cells
Biochemical Pathways
The primary biochemical pathway affected by Bortezomib is the ubiquitin-proteasome pathway . By inhibiting the 26S proteasome, Bortezomib disrupts this pathway, leading to the accumulation of ubiquitinated proteins . This accumulation can induce cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of Bortezomib, which may be similar for Bortezomib Impurity 9, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase . Bortezomib has a large volume of distribution, indicating extensive tissue distribution .
Result of Action
The primary molecular and cellular effects of Bortezomib’s action are cell cycle arrest and apoptosis . By inhibiting the proteasome and disrupting protein degradation, Bortezomib causes an accumulation of ubiquitinated proteins, which can lead to cell cycle arrest and trigger apoptosis . These effects are particularly pronounced in cancer cells, making Bortezomib an effective treatment for certain types of cancer .
Action Environment
The action, efficacy, and stability of Bortezomib can be influenced by various environmental factors. For instance, the presence of certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, patients with moderate or severe hepatic impairment should start at a reduced dose due to increased plasma concentrations of Bortezomib . The action environment of Bortezomib Impurity 9 is likely to be similar, given its structural similarity to the parent compound.
Safety and Hazards
Bortezomib, the parent compound of Bortezomib Impurity 9, has several safety concerns and potential hazards. These include peripheral neuropathy, hypotension, cardiac toxicity, pulmonary toxicity, gastrointestinal toxicity, thrombocytopenia, neutropenia, tumor lysis syndrome, hepatic toxicity, and embryo-fetal toxicity .
properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSBJLWLFBBGKF-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bortezomib Impurity 9 | |
CAS RN |
1194235-41-0 | |
| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-((1R)-1-borono-3-methylbutyl)-L-phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194235410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-[(1R)-1-borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-PYRAZINYLCARBONYL)-L-PHENYLALANYL-N-((1R)-1-BORONO-3-METHYLBUTYL)-L-PHENYLALANINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSK5QC9GD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




